molecular formula C30H30ClN3O4S3 B2529691 Ethyl 4-(4-chlorophenyl)-2-[3-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate CAS No. 690644-59-8

Ethyl 4-(4-chlorophenyl)-2-[3-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate

Cat. No. B2529691
CAS RN: 690644-59-8
M. Wt: 628.22
InChI Key: RLIMJCUWVLZUNS-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2-[3-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C30H30ClN3O4S3 and its molecular weight is 628.22. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound of interest is closely related to a group of sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives synthesized through acid-catalyzed cyclocondensation reactions. These derivatives, including ethyl (4-benzyloxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibit a range of conformations and are linked by N-H...O and N-H...S hydrogen bonds into ribbons featuring alternating ring structures. This structural arrangement highlights the compound's potential for forming intricate molecular architectures, relevant for materials science and pharmaceutical applications (Sarojini et al., 2015).

Antimicrobial Potential

A related area of research involves the synthesis of new quinazolines with potential antimicrobial properties. Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, a compound sharing structural motifs with the compound of interest, has been converted into derivatives screened for their antibacterial and antifungal activities against various pathogens. This underscores the potential use of such compounds in developing new antimicrobial agents (Desai et al., 2007).

Cytotoxic Activity

In the realm of cancer research, novel thiophene and benzothiophene derivatives designed and synthesized for their potential anti-proliferative activity represent another significant application. These compounds have been evaluated as anti-cancer agents, highlighting their potential in chemotherapy research (Mohareb et al., 2016).

Heterocyclic Chemistry and Drug Synthesis

The synthesis and structural elucidation of 4-thiopyrimidine derivatives from related starting materials underscore the importance of such compounds in developing novel pharmaceuticals. The detailed characterization of these derivatives provides insight into the relationship between molecular structure and biological activity, which is crucial for drug design (Stolarczyk et al., 2018).

properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-[3-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30ClN3O4S3/c1-4-13-34-28(36)24-20-11-6-17(3)15-22(20)41-27(24)33-30(34)39-14-12-23(35)32-26-25(29(37)38-5-2)21(16-40-26)18-7-9-19(31)10-8-18/h4,7-10,16-17H,1,5-6,11-15H2,2-3H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIMJCUWVLZUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CCSC3=NC4=C(C5=C(S4)CC(CC5)C)C(=O)N3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-chlorophenyl)-2-[3-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate

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